



Application Note: Quantification of RDX Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Cyclonite	
Cat. No.:	B1669417	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Hexahydro-1,3,5-trinitro-1,3,5-triazine, commonly known as RDX, is a powerful explosive used extensively in military and industrial applications.[1] Its persistence in the environment and potential health risks necessitate accurate and reliable quantification in various matrices, including water, soil, and biological samples.[1][2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a standard, robust, and widely adopted method for the analysis of RDX.[2][3] HPLC offers the advantage of operating at ambient temperatures, which prevents the thermal degradation that can occur with other methods like Gas Chromatography (GC).[2][4] This application note provides a detailed protocol for the use of RDX as a reference standard for quantification by reversed-phase HPLC (RP-HPLC).

Principle The method employs RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. RDX is separated from other components in a sample based on its differential partitioning between the mobile and stationary phases. A UV detector is commonly used for detection, as RDX absorbs UV light.[5] Quantification is achieved by creating a calibration curve from RDX reference standards of known concentrations and comparing the peak area of the analyte in an unknown sample to this curve.

I. Instrumentation and Reagents



1.1 Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Isocratic or Gradient Pump
 - Autosampler
 - Column Oven
 - UV/Vis or Photodiode Array (PDA) Detector[5]
- Analytical Balance (4-decimal place)
- Ultrasonic Bath[6]
- Centrifuge
- Syringe filters (0.45 μm)
- · Volumetric flasks and pipettes
- Glassware (beakers, graduated cylinders)
- 1.2 Reagents and Materials
- RDX reference standard[7]
- Acetonitrile (HPLC grade)[3]
- Methanol (HPLC grade)[7]
- Water (HPLC or reagent grade)[7]
- Sodium Chloride (for salting-out extraction)[8]
- Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
 is most common.[5][9] A CN column can be used for confirmation.[8]



II. Experimental Protocols

- 2.1 Preparation of RDX Stock and Working Standards
- Primary Stock Solution (e.g., 1000 mg/L):
 - Accurately weigh approximately 10 mg of RDX reference standard into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with acetonitrile.
 - This solution should be stored in the dark at ≤4°C.
- Working Standard Solutions:
 - Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) by serial dilution of the primary stock solution with the mobile phase or a mixture of acetonitrile and water.
 - These standards are used to generate the calibration curve.
- 2.2 Sample Preparation Protocols
- A. Water Samples (High Concentration)
- Allow the sample to reach room temperature.
- Dilute the sample 1:1 (v/v) with methanol or acetonitrile.[8]
- Filter the diluted sample through a 0.45 μm syringe filter directly into an HPLC vial.[7]
- B. Water Samples (Low Concentration Salting-Out Extraction) This procedure is based on EPA Method 8330.[8]
- To 200 mL of water sample in a separatory funnel, add 80 g of NaCl and 50 mL of acetonitrile.
- Shake vigorously for 2 minutes.
- Allow the phases to separate.



- Carefully collect the upper acetonitrile layer.
- Dilute the extract 1:1 with reagent-grade water before analysis to ensure compatibility with the mobile phase.[8]
- C. Soil and Sediment Samples This procedure is based on EPA Method 8330.[6]
- Weigh 2 g of the soil sample into a glass vial.
- · Add 10 mL of acetonitrile.
- Place the vial in a cooled ultrasonic bath and sonicate for 18 hours.
- Allow the extract to settle.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- D. Biological Tissues (e.g., Liver, Muscle)
- Homogenize a known weight of the tissue sample.
- Extract the homogenate with acetonitrile.[10]
- Concentrate the extract using a rotary evaporator or nitrogen stream.
- Reconstitute the residue in a known volume of mobile phase.
- Filter the solution through a 0.45 μm syringe filter prior to injection.[10]
- 2.3 HPLC Analysis Protocol
- Instrument Setup: Configure the HPLC system according to the parameters in Table 1.
- System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Calibration: Inject the series of working standards, starting from the lowest concentration.
- Sample Analysis: Inject the prepared unknown samples.



 Quality Control: Inject a blank (mobile phase) and a mid-range calibration standard periodically (e.g., every 10-15 samples) to check for carryover and system stability.

III. Data Presentation and Analysis

- 3.1 Calibration Curve Construct a calibration curve by plotting the peak area of the RDX standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R^2). An R^2 value of ≥ 0.995 is typically considered acceptable.
- 3.2 Quantification of RDX in Samples Calculate the concentration of RDX in the prepared sample extract using the linear regression equation from the calibration curve. The final concentration in the original sample is determined by accounting for all dilution and concentration factors used during sample preparation.

Table 1: Typical HPLC Method Parameters for RDX Analysis

Parameter	Condition	Source(s)
Column	C18 Reversed-Phase (250 x 4.6 mm, 5 μm)	[5]
Mobile Phase	Isocratic: 50:50 Methanol/Water	[5]
	Gradient: Water/Acetonitrile	[7]
Flow Rate	1.0 - 1.7 mL/min	[1][9]
Injection Volume	10 - 100 μL	[5]
Column Temperature	Ambient or 25°C	[5][11]
Detector	UV/Vis or PDA	[5]
Detection Wavelength	220 nm, 230 nm, or 254 nm	[3][5][8]

| Run Time | 15 - 20 minutes |[1] |

Table 2: Summary of Method Performance Characteristics for RDX



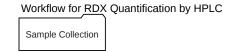
Matrix	Method	LOD	LOQ	Recovery (%)	Linearity (R²)	Source(s)
Water	HPLC/UV	0.1 μg/L	-	97 ± 8	-	[7]
Various	RP- HPLC/UV	0.09 - 1.32 mg/L	0.31 - 4.42 mg/L	95.3 - 103.3	0.998 - 0.999	[9][11]
Environme ntal	HPLC/UV	0.01 - 0.03 mg/L	-	-	-	[1]
Plasma	HPLC/UV	146 μg/L	-	87.7	-	[10]
Serum/Urin e	HPLC/UV	100 μg/L	-	90 - 101	-	[10]
Kidney Tissue	HPLC/UV	95 ng/g	-	99.5	-	[10]
Muscle/Fat Tissue	HPLC/UV	62 ng/g	-	102.9	-	[10]

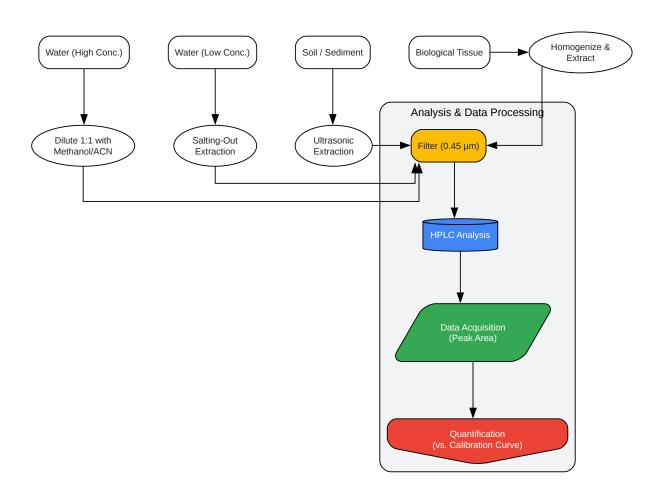
LOD: Limit of Detection; LOQ: Limit of Quantification.

IV. Visualization of Experimental Workflow

The general workflow for the analysis of RDX from sample collection to final quantification is depicted below.







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Caption: General experimental workflow for RDX analysis by HPLC.



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